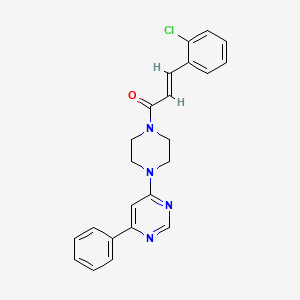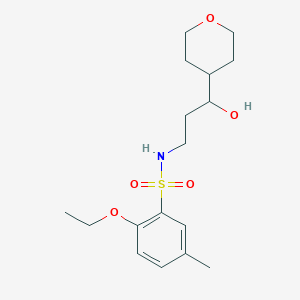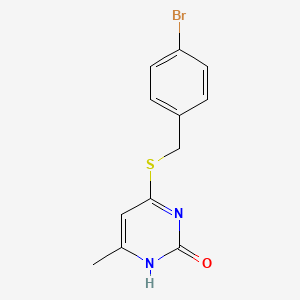
tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate” is a chemical compound with the molecular formula C15H22N2O2 . It is sold by Sigma-Aldrich and Enamine . The product is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate” can be represented by the SMILES stringCC(C)(C)OC(=O)NCc1ccc2NCCCc2c1 . The InChI key is JRYYOMGORGXDCZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The molecular weight of “tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate” is 262.35 . The compound is a powder at room temperature .Scientific Research Applications
Antimalarial Drug Development : The molecule N-tert-butyl isoquine (GSK369796) represents a class of 4-aminoquinoline compounds, developed through a public-private partnership, aimed at combating Plasmodium falciparum malaria. This compound was designed based on extensive chemical and pharmacological considerations, demonstrating potent in vitro and in vivo activity against malaria parasites. The synthesis approach allowed the production of this novel antimalarial from cost-effective and readily available starting materials, underlining its potential as an affordable therapeutic option for malaria treatment (O’Neill et al., 2009).
Organic Synthesis Techniques : Research on substituted tetrahydroisoquinolines focused on their preparation through lithiation and electrophilic quenching processes. This study optimized the lithiation of N-tert-butoxycarbonyl (Boc)-protected tetrahydroisoquinolines, enabling the trapping of 1-lithiated intermediates with various electrophiles. The resulting 1-substituted tetrahydroisoquinoline products highlight the utility of these methodologies in synthesizing complex organic molecules, which are often pivotal in drug development and other chemical applications (Talk et al., 2016).
Corrosion Inhibition : In the context of material science, tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC) was evaluated as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. The study demonstrated that BHQC effectively mitigates corrosion, adhering to the steel surface through a mechanism consistent with the Langmuir adsorption isotherm. Such inhibitors are crucial for extending the lifespan of metal structures and components in corrosive environments (Faydy et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-8-9-16-13-7-5-4-6-12(11)13/h4-7,11,16H,8-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBBWGFHMQBQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2943389.png)
![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2943390.png)
![4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943392.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2943395.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)

![2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2943399.png)
![3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2943403.png)

![(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2943407.png)
